An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodohexane
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodohexane is a secondary alkyl iodide that serves as a versatile reagent and intermediate in organic synthesis. Its utility in the construction of more complex molecular architectures makes it a compound of interest for researchers in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-iodo-hexane, including detailed experimental protocols and a visualization of its reactive behavior.
Physical and Chemical Properties
The physical and chemical properties of 2-iodo-hexane are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃I | |
| Molecular Weight | 212.07 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.444 g/cm³ at 25 °C | |
| Boiling Point | 171.5 °C at 760 mmHg | |
| Melting Point | -68.15 °C (estimate) | |
| Refractive Index (n²⁰/D) | 1.494 | |
| Flash Point | 55.1 °C | |
| Vapor Pressure | 1.86 mmHg at 25 °C | |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. |
Chemical Properties
| Property | Description | Reference |
| CAS Number | 18589-27-0 | |
| IUPAC Name | 2-iodohexane | |
| Synonyms | sec-Hexyl iodide | |
| Stability | Light-sensitive; may decompose upon exposure to light and air, releasing iodine. Typically stored with a copper stabilizer. | |
| Reactivity | The carbon-iodine bond is the weakest among the haloalkanes, making 2-iodo-hexane a reactive alkylating agent. It readily undergoes nucleophilic substitution (SN2) and elimination (E2) reactions. The secondary nature of the alkyl halide allows for competition between these two pathways, depending on the nature of the nucleophile/base and the reaction conditions. |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2-iodo-hexane.
| Spectroscopy | Data |
| ¹H NMR | Spectral data is available in various databases. |
| ¹³C NMR | Spectral data is available in various databases. |
| Infrared (IR) | Characteristic peaks for C-H and C-I bonds are expected. |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of an iodoalkane. |
Experimental Protocols
Synthesis of 2-Iodohexane from 2-Hexanol
This protocol describes a common method for the preparation of 2-iodo-hexane from 2-hexanol via a nucleophilic substitution reaction.
Materials:
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2-Hexanol
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Red phosphorus
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Iodine
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Anhydrous diethyl ether
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5% Sodium thiosulfate solution
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (1.2 equivalents) and anhydrous diethyl ether.
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Cool the flask in an ice bath and slowly add iodine (1.1 equivalents) portion-wise with stirring.
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Once the iodine has been added, slowly add 2-hexanol (1.0 equivalent) from the dropping funnel.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-3 hours.
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Cool the reaction mixture to room temperature and carefully decant the ether solution from the excess phosphorus.
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Wash the ether solution in a separatory funnel with an equal volume of 5% sodium thiosulfate solution to remove any unreacted iodine.
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Subsequently, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
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The crude 2-iodo-hexane can be purified by fractional distillation under reduced pressure.
Purification of 2-Iodohexane
This protocol outlines the purification of crude 2-iodo-hexane.
Materials:
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Crude 2-iodo-hexane
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Fractional distillation apparatus
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Vacuum pump
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Heating mantle
Procedure:
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Set up a fractional distillation apparatus for distillation under reduced pressure.
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Place the crude 2-iodo-hexane in the distillation flask.
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Slowly heat the flask while applying a vacuum.
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Collect the fraction that distills at the appropriate boiling point for 2-iodo-hexane at the given pressure.
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Store the purified 2-iodo-hexane in a dark, well-sealed container, preferably with a small piece of copper wire to act as a stabilizer.
Reactivity and Reaction Mechanisms
As a secondary alkyl halide, 2-iodo-hexane can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome of the reaction is highly dependent on the strength and steric bulk of the nucleophile/base and the reaction conditions.
A classic example is the reaction of 2-iodo-hexane with a strong, non-bulky base such as sodium ethoxide in ethanol. This reaction leads to a mixture of substitution and elimination products.
Competing SN2 and E2 Pathways
The following diagram illustrates the competing reaction pathways for 2-iodo-hexane with sodium ethoxide.
Caption: Competing SN2 and E2 reaction pathways of 2-Iodohexane with sodium ethoxide.
In this reaction:
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The SN2 pathway results in the formation of 2-ethoxyhexane, an example of the Williamson ether synthesis.
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The E2 pathway leads to the formation of alkenes. The major elimination product is typically the more substituted and thermodynamically more stable alkene, 2-hexene (Zaitsev's rule). A minor amount of the less substituted alkene, 1-hexene (Hofmann product), may also be formed.
Safety and Handling
2-Iodohexane is a flammable liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is light-sensitive and should be stored in a tightly sealed, opaque container in a cool, dry place away from oxidizing agents.
Conclusion
This technical guide provides a detailed overview of the core physical and chemical properties of 2-iodo-hexane. The information presented, including tabulated data, experimental protocols, and a visualization of its reactivity, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding these properties is paramount for the safe and effective use of this versatile chemical compound.
